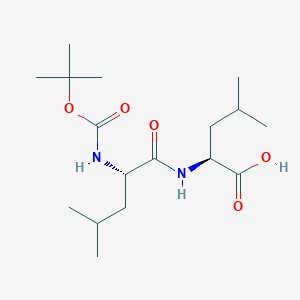

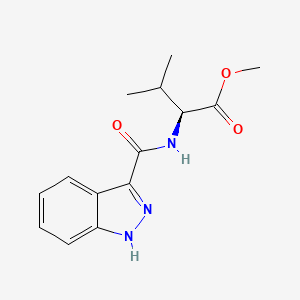

![molecular formula C7H8N4O2S2 B3025976 5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol CAS No. 333409-31-7](/img/structure/B3025976.png)

5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

The compound “5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol” is a derivative of the oxadiazole class of compounds . Oxadiazoles are heterocyclic compounds that possess a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using various spectral techniques .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

Oxadiazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Wissenschaftliche Forschungsanwendungen

Biological Interactions and Binding Studies

Background:: C1 is a biologically active substance with potential interactions in biological systems. Understanding its binding behavior is crucial for drug design and therapeutic applications.

Spectroscopic Analysis:: Researchers have studied C1’s binding to bovine blood plasma albumin (BSA) using fluorescence and FT-IR spectroscopy methods . Key findings include:

Anticancer Potential

Background:: Quinoline derivatives, like C1, have shown antineoplastic properties. Investigating C1’s anticancer effects is essential.

MTT Assay:: The MTT test quantifies living cells by measuring mitochondrial enzyme activity. C1’s impact on cell viability can be assessed using this assay .

Energetic Materials

Background:: C1’s unique structure suggests potential applications in energetic materials.

Detonation Properties:: C1 exhibits low mechanical sensitivity and high gas volume after detonation. It represents a novel type of blunt energetic material with promising applications .

Anti-Inflammatory and Analgesic Activities

Background:: Exploring C1’s anti-inflammatory and analgesic effects is relevant for drug development.

In Vitro Studies:: Previous investigations have explored C1’s antiviral and cytostatic activity. It was tested against viral strains and cell lines, showing potential therapeutic effects .

Zukünftige Richtungen

The future directions for research on “5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol” and similar compounds could involve further exploration of their therapeutic potential, given their broad range of biological activities . Additionally, more research could be done to elucidate their exact mechanisms of action and to optimize their synthesis processes .

Wirkmechanismus

Target of Action

Similar compounds have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to changes in cell cycle progression and/or induction of apoptosis . This is manifested by the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II at submicromolar concentrations .

Biochemical Pathways

The compound affects the cell cycle progression and apoptosis pathways . It elevates the expression of p53 and caspase 3, down-regulates cdk1, and reduces the concentrations of MAPK and Topo II . These changes in the biochemical pathways lead to the arrest of cell cycle progression and/or induction of apoptosis .

Pharmacokinetics

Similar compounds containing the 1,3,4-oxadiazole ring have been found to contribute interesting pharmacokinetic properties due to the presence of n–c o linkage in the oxadiazole nucleus, which increases lipophilicity and affects the ability of the drugs to reach molecular targets by transmembrane diffusion .

Result of Action

The compound’s action results in significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts . This leads to the arrest of cell cycle progression and/or induction of apoptosis .

Action Environment

The synthesis of similar compounds has been carried out under both conventional and ultrasonic irradiation conditions , suggesting that the compound’s synthesis and action may be influenced by environmental conditions such as temperature and pressure.

Eigenschaften

IUPAC Name |

5-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)propyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S2/c14-6-10-8-4(12-6)2-1-3-5-9-11-7(15)13-5/h1-3H2,(H,10,14)(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFRUIPQODDPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNC(=S)O1)CC2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

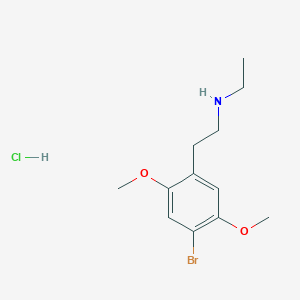

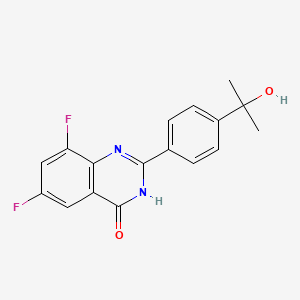

![3-[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime](/img/structure/B3025893.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)

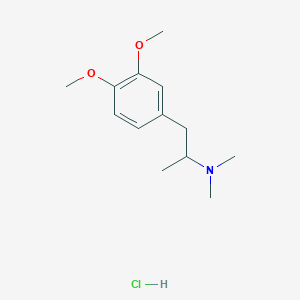

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)

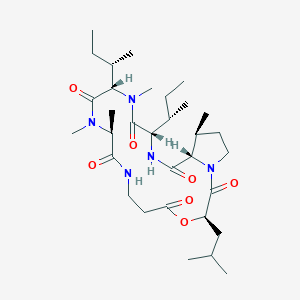

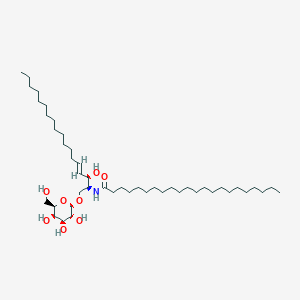

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)